6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a chlorophenyl group, an ethoxy group, and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the oxadiazole ring through the reaction of the pyrazole intermediate with pyridine-4-carboxylic acid and phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line drug used in tuberculosis therapy.
Triazoles: A class of compounds with versatile biological activities, including antifungal and antibacterial properties.
Uniqueness
6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of a pyridine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique structure and versatile reactivity make it a valuable tool in the development of new therapeutic agents and materials
Properties
Molecular Formula |
C20H15ClN4O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-[6-(4-chlorophenyl)-2-ethoxypyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H15ClN4O2/c1-2-26-20-16(7-8-17(23-20)13-3-5-15(21)6-4-13)18-24-19(27-25-18)14-9-11-22-12-10-14/h3-12H,2H2,1H3 |
InChI Key |
JJCCNMJLPACICH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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